N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Overview
Description
N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the tetrazole ring, along with the aromatic substituents, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Aromatic Substitution:
Amide Bond Formation: The final step involves the coupling of the tetrazole derivative with the aromatic substituents using reagents such as carbodiimides or other coupling agents to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the tetrazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the tetrazole ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could lead to partially or fully reduced tetrazole rings.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between tetrazole derivatives and biological macromolecules.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The aromatic substituents contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- N-(2,3-dimethylphenyl)-3-(2-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide
- N-(2,3-dimethylphenyl)-3-(2-nitrophenyl)-2-(2H-tetrazol-5-yl)propanamide
Uniqueness
N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The combination of the tetrazole ring and the specific aromatic substituents provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-6-9-16(13(12)2)20-19(25)15(18-21-23-24-22-18)11-14-8-4-5-10-17(14)26-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQZWDXRUYLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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